molecular formula C11H12N2O3 B12953590 Ethyl 2-amino-4-cyano-5-methoxybenzoate

Ethyl 2-amino-4-cyano-5-methoxybenzoate

Cat. No.: B12953590
M. Wt: 220.22 g/mol
InChI Key: VIHNZEIFROMKET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyano-5-methoxybenzoate is a benzoate derivative research chemical. This compound features a multi-substituted benzene ring with amino, cyano, and methoxy functional groups, making it a potential intermediate in organic synthesis and pharmaceutical development. The specific research applications, mechanism of action, and detailed value of this compound require further characterization by the research community. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

ethyl 2-amino-4-cyano-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-10(15-2)7(6-12)4-9(8)13/h4-5H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHNZEIFROMKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-cyano-5-methoxybenzoate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyano-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-4-cyano-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-cyano-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound Methyl 4-acetamido-5-chloro-2-methoxybenzoate (referenced in ) serves as a relevant comparator due to its structural similarities and differences:

Feature Ethyl 2-Amino-4-Cyano-5-Methoxybenzoate Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Ester Group Ethyl (-COOEt) Methyl (-COOMe)
Position 2 Amino (-NH₂) Methoxy (-OCH₃)
Position 4 Cyano (-CN) Acetamido (-NHCOCH₃)
Position 5 Methoxy (-OCH₃) Chloro (-Cl)

Implications of Structural Variations

Reactivity and Synthesis: The amino group in the target compound is a strong electron donor, enabling participation in coupling reactions or serving as a nucleophile. The cyano group (-CN) at position 4 is highly polar and may enhance intermolecular interactions (e.g., dipole-dipole forces), affecting solubility. The chloro group (-Cl) in the comparator increases lipophilicity, which could influence bioavailability .

Ester Group Impact :

  • The ethyl ester in the target compound may confer slightly higher lipophilicity compared to the methyl ester in the comparator, impacting metabolic stability and absorption in biological systems.

Functional Group Positioning :

  • The methoxy group at position 5 in the target compound versus position 2 in the comparator alters steric and electronic effects. Methoxy at position 5 could hinder substitution at adjacent positions, while its placement at position 2 in the comparator may direct reactivity toward para-substitutions.

Methodological Considerations

The structural elucidation of such compounds often involves X-ray crystallography, with software like SHELX playing a critical role in refining small-molecule structures .

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